Product packaging for rac-4'-Methyl Ketoprofen-d3(Cat. No.:CAS No. 1346600-04-1)

rac-4'-Methyl Ketoprofen-d3

Cat. No.: B584880
CAS No.: 1346600-04-1
M. Wt: 271.33
InChI Key: PXERNXYPPAUBJI-BMSJAHLVSA-N
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Description

Fundamental Principles of Isotopic Substitution in Organic Molecules

Isotopic substitution is the replacement of an atom in a molecule with one of its isotopes, which are variants of a particular element that differ in neutron number. wikipedia.org For instance, hydrogen (¹H) has a stable isotope, deuterium (B1214612) (²H or D), which possesses an additional neutron. nih.gov This seemingly subtle change in mass can have significant consequences on the physicochemical properties of a molecule. The bond formed between an atom and a heavier isotope, such as the carbon-deuterium (C-D) bond, is stronger than the corresponding bond with a lighter isotope (e.g., carbon-hydrogen or C-H). d-nb.info This difference in bond strength is a cornerstone of the kinetic isotope effect (KIE), where the rate of a chemical reaction can be altered by isotopic substitution. numberanalytics.comprinceton.edu The KIE is a valuable tool for elucidating reaction mechanisms, as a significant change in reaction rate upon isotopic substitution often indicates that the bond to the isotope is broken in the rate-determining step. numberanalytics.com

Role of Deuterium in Elucidating Chemical and Biological Processes

The use of deuterium in biomedical research is multifaceted. nih.gov One of its primary roles is in mechanistic studies, where the kinetic isotope effect is exploited to understand the step-by-step sequence of chemical reactions. numberanalytics.comresearchgate.net By strategically placing deuterium atoms in a molecule, researchers can determine whether a specific C-H bond is broken during a critical part of a biological process, such as drug metabolism. nih.gov

Furthermore, deuterium-labeled compounds serve as invaluable internal standards in analytical chemistry, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netlookchem.com Because deuterated compounds are chemically almost identical to their non-deuterated counterparts but have a different mass, they can be added to a biological sample in a known quantity. This allows for the precise and accurate quantification of the non-deuterated compound of interest by correcting for any sample loss or variability during the analytical process. lookchem.com

Deuterium labeling is also instrumental in metabolic flux analysis, a technique used to map the flow of atoms through metabolic pathways. frontiersin.orgcreative-proteomics.com By introducing a deuterium-labeled substrate to cells or an organism, scientists can trace the path of the deuterium atoms as they are incorporated into various metabolites, providing a detailed picture of metabolic activity. creative-proteomics.com

Historical Context and Evolution of Deuterated Compounds in Pharmaceutical and Analytical Sciences

The discovery of deuterium by Harold Urey in 1931 laid the groundwork for its application in scientific research. wikipedia.orgbioscientia.de The concept of using deuterated compounds in pharmaceutical research emerged in the 1960s. nih.govscielo.org.mx Early studies focused on using deuterated molecules to investigate the metabolism of drugs. wikipedia.org Over the decades, the application of deuterium has expanded significantly. Initially, the primary use was in creating internal standards for analytical assays to improve their accuracy and reliability. assumption.edu

A significant evolution in the use of deuterium in pharmaceuticals has been the development of "deuterated drugs." nih.gov This strategy involves intentionally replacing hydrogen atoms with deuterium at specific positions in a drug molecule to favorably alter its metabolic profile. nih.gov The stronger C-D bond can slow down the rate of metabolic breakdown, potentially leading to a longer drug half-life and improved therapeutic efficacy. nih.govassumption.edu This approach gained considerable momentum with the first FDA approval of a deuterated drug, deutetrabenazine, in 2017. nih.govbioscientia.de This milestone highlighted the therapeutic potential of deuterium substitution and spurred further research and development in this area. nih.govresearchgate.net

Overview of rac-4'-Methyl Ketoprofen-d3 as a Model Compound for Academic Inquiry

This compound is a deuterated analog of ketoprofen (B1673614), a widely used nonsteroidal anti-inflammatory drug (NSAID). lookchem.comclearsynth.com In this specific compound, three hydrogen atoms on the methyl group at the 4' position of the ketoprofen structure have been replaced with deuterium atoms. clearsynth.comartmolecule.fr The term "rac" indicates that it is a racemic mixture, containing equal amounts of both its (R) and (S) enantiomers.

As a model compound, this compound is primarily utilized in research settings. sapphirebioscience.com Its most common application is as an internal standard for the quantitative analysis of ketoprofen and its metabolites in biological samples. lookchem.com The presence of the three deuterium atoms allows it to be easily distinguished from the non-deuterated ketoprofen by mass spectrometry, ensuring accurate measurement. lookchem.comresearchgate.net

Furthermore, the study of deuterated NSAIDs like this compound can provide valuable insights into the metabolic pathways of this class of drugs. osti.govnih.govnih.gov By comparing the metabolism of the deuterated and non-deuterated forms, researchers can investigate the role of specific metabolic enzymes and the impact of the kinetic isotope effect on the drug's disposition in the body. fu-berlin.defu-berlin.de

Properties

CAS No.

1346600-04-1

Molecular Formula

C17H16O3

Molecular Weight

271.33

IUPAC Name

3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid

InChI

InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3

InChI Key

PXERNXYPPAUBJI-BMSJAHLVSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O

Synonyms

α-(Methyl-d3)-3-(4-methylbenzoyl)benzeneacetic Acid; 

Origin of Product

United States

Synthetic Strategies and Physicochemical Characterization of Rac 4 Methyl Ketoprofen D3

Retrosynthetic Analysis and Multi-Step Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of rac-4'-Methyl Ketoprofen-d3, also known as α-(Methyl-d3)-3-(4-methylbenzoyl)benzeneacetic Acid pharmaffiliates.com, can be approached through a convergent retrosynthetic strategy. This involves the preparation of two key fragments: a deuterated propionic acid derivative and a 4'-methylbenzoyl moiety, which are then combined to form the final product.

Specific Approaches for α-Methyl Deuteration

The introduction of deuterium at the α-methyl position of the propionic acid side chain is a critical step. Several methods can be employed to achieve this selective deuteration. One common approach involves the use of deuterated reagents. For instance, a suitable precursor, such as a derivative of 2-(3-benzoylphenyl)acetic acid, can be methylated using a deuterated methylating agent like methyl-d3 iodide (CD3I) in the presence of a strong base to form the α-(methyl-d3) group.

Synthesis of the 4'-Methylbenzoyl Moiety and Conjugation

The 4'-methylbenzoyl portion of the molecule can be synthesized through a Friedel-Crafts acylation reaction. One possible route involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to produce 3-(4-methylbenzoyl)propionic acid. chemicalbook.com This intermediate can then be subjected to further reactions to couple it with the deuterated propionic acid fragment.

The final conjugation step to form this compound would typically involve the formation of a carbon-carbon bond between the deuterated propionic acid moiety and the 3-position of the 4'-methylbenzophenone core. This can be achieved through various organic reactions, such as those involving organometallic reagents or palladium-catalyzed cross-coupling reactions, on suitably functionalized precursors.

Enantioselective Synthesis and Resolution of Racemic Mixtures

Ketoprofen (B1673614) is a chiral compound, with the (S)-enantiomer being responsible for its pharmacological activity. While the target compound is a racemic mixture, it is relevant to discuss methods for obtaining enantiomerically pure forms, as these are often required for specific applications.

Enantioselective synthesis aims to produce a single enantiomer directly. For profens, this can be achieved through asymmetric hydrogenation of an appropriate α,β-unsaturated ester precursor using a chiral catalyst. Another strategy involves enzymatic reactions where ene-reductases can reduce 2-arylpropenoic acids to the corresponding (R)- or (S)-profens. nih.gov

Alternatively, the resolution of the racemic mixture is a common approach to isolate the individual enantiomers. This can be accomplished through several techniques:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. google.com

Enzymatic Resolution: Lipases are frequently used to selectively esterify one enantiomer of a racemic mixture, allowing for the separation of the esterified and unreacted enantiomers. nih.govmdpi.com For example, Candida rugosa lipase has shown high enantioselectivity in the esterification of ketoprofen. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers of ketoprofen and its analogs. google.com

Confirmation of Isotopic Purity and Labeling Position

Following synthesis, it is imperative to confirm the isotopic purity and the precise location of the deuterium atoms within the molecule. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques used for this purpose.

High-Resolution Mass Spectrometry for Isotopic Abundance

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a deuterated compound. rsc.orgrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to distinguish between the non-deuterated (d0) and deuterated (d3) isotopologues. The relative intensities of these peaks in the mass spectrum allow for the calculation of the isotopic purity. nih.govresearchgate.net

IsotopologueTheoretical m/zObserved Abundance (%)
C17H16O3 (d0)268.1099< 1
C17H13D3O3 (d3)271.1288> 98

This is an illustrative data table based on expected values for a successfully synthesized compound.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the exact position of the deuterium label.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signal corresponding to the α-methyl protons would be absent or significantly diminished. The integration of the remaining proton signals would be consistent with the expected structure. libretexts.orgstudymind.co.uk

²H NMR Spectroscopy: Deuterium NMR provides direct evidence of the deuterium label. A signal will be observed in the ²H NMR spectrum at a chemical shift corresponding to the α-methyl position, confirming the location of the deuterium atoms. wikipedia.orgmagritek.commagritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR. huji.ac.il

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H7.2-7.8mAromatic protons
¹H3.7qα-CH (residual if present)
¹H2.4s4'-CH3
¹H1.5dα-CH3 (absent or significantly reduced)
²H~1.5sα-CD3

This is an illustrative data table based on expected chemical shifts for the compound.

Chromatographic Purity Assessment and Stereoisomeric Separation

The assessment of chemical purity and the separation of enantiomers are paramount for the characterization of chiral pharmaceutical compounds and their labeled analogs. For this compound, high-performance liquid chromatography (HPLC) is the method of choice, offering high resolution and sensitivity for both purity determination and stereoisomeric separation.

The structural similarity of this compound to ketoprofen allows for the adaptation of existing chromatographic methods. The primary challenge in the separation of this compound lies in resolving the two enantiomers, (R)-4'-Methyl Ketoprofen-d3 and (S)-4'-Methyl Ketoprofen-d3. This is typically achieved using chiral stationary phases (CSPs) or by employing chiral mobile phase additives.

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated significant success in the enantiomeric separation of ketoprofen and its impurities. nih.govmdpi.comnih.gov These columns operate on the principle of forming transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase, leading to differential retention times for the enantiomers.

Recent studies on the separation of dexketoprofen (the S-enantiomer of ketoprofen) and its impurities have highlighted the effectiveness of amylose-based columns, such as Lux Amylose-2, in achieving baseline separation. nih.gov A reversed-phase HPLC method using an acidified acetonitrile/water mixture as the mobile phase has been shown to be effective. nih.gov The separation is influenced by factors such as the mobile phase composition, pH, and column temperature, which can be optimized to enhance resolution. nih.gov

For the stereoisomeric separation of this compound, a similar approach would be highly applicable. The presence of the 4'-methyl group is not expected to significantly alter the chiral recognition mechanism.

Interactive Data Table: Potential HPLC Conditions for Stereoisomeric Separation

ParameterConditionRationale
Column Lux Amylose-2 (or similar amylose-based CSP)Proven efficacy for ketoprofen enantiomers. nih.gov
Mobile Phase Acetonitrile/Water/Acetic Acid (e.g., 50/50/0.1, v/v/v)Common reversed-phase conditions for this class of compounds. Acid modifier improves peak shape. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 20-25 °CTemperature can influence enantioselectivity; optimization may be required. nih.gov
Detection UV at 254 nmAromatic nature of the compound allows for strong UV absorbance. google.com

Purity Assessment

Standard reversed-phase HPLC methods using achiral columns (e.g., C8 or C18) are suitable for determining the chemical purity of this compound. These methods can effectively separate the target compound from starting materials, synthetic by-products, and other impurities. The purity is typically determined by calculating the peak area percentage of the main component relative to the total peak area. LGC Standards reports a purity of >95% (HPLC) for the non-deuterated analog, rac-4'-Methyl Ketoprofen.

Detailed Research Findings

Research on the chiral separation of ketoprofen provides valuable insights that can be extrapolated to its deuterated and methylated analog. Studies have shown that both the resolution and even the elution order of enantiomers can be influenced by temperature and mobile phase composition on polysaccharide-based CSPs. nih.gov This highlights the importance of method development and optimization for achieving robust and reliable separation.

Furthermore, the simultaneous determination of enantiomeric purity and organic impurities on a single chiral column has been successfully demonstrated for dexketoprofen. nih.gov This approach, which enhances efficiency, would likely be applicable to the analysis of this compound as well. The validation of such an analytical method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), in line with regulatory guidelines.

Advanced Analytical Methodologies and Applications of Rac 4 Methyl Ketoprofen D3

Development and Validation of Quantitative Bioanalytical Assays

The foundation of any pharmacokinetic or pharmacodynamic study lies in the ability to accurately quantify the concentration of a target analyte in a complex biological matrix. The development and validation of these quantitative assays are critical. rac-4'-Methyl Ketoprofen-d3 serves as an ideal internal standard in these methodologies, primarily due to its structural and chemical similarity to the target analyte, differing only by the presence of deuterium (B1214612) atoms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, prized for its high sensitivity and selectivity. scispace.comnih.govcrimsonpublishers.com In the development of quantitative assays for ketoprofen (B1673614) or its 4-methyl analog, this compound is an invaluable tool.

A typical LC-MS/MS method involves optimizing several parameters to achieve the desired performance. The process generally includes:

Sample Preparation: Biological samples (e.g., plasma, urine) are first processed to remove interfering substances. This often involves techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). chimia.chcore.ac.uk For instance, in one method, samples were extracted using ethyl acetate with an internal standard, followed by evaporation and reconstitution in methanol. nih.gov

Chromatographic Separation: The extract is injected into a liquid chromatograph. A column, often a C18 reversed-phase column, separates the analyte from other components based on their physicochemical properties. chimia.chnih.gov The mobile phase composition (e.g., a gradient of acetonitrile and water with formic acid) is meticulously adjusted to ensure a sharp peak shape and adequate separation from matrix components. chimia.chmdpi.com

Mass Spectrometric Detection: The analyte and the internal standard, this compound, elute from the column and enter the mass spectrometer. They are ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. chimia.chcore.ac.ukresearchgate.net This provides a high degree of specificity. The near-identical chemical properties of the analyte and the deuterated standard ensure they experience similar ionization efficiency and are similarly affected by matrix effects. crimsonpublishers.com

The table below illustrates typical parameters for an LC-MS/MS method developed for a related non-steroidal anti-inflammatory drug (NSAID), which would be analogous for an assay using this compound.

ParameterTypical Value/ConditionPurpose
Chromatography UPLC/HPLCSeparation of analytes
Column C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)Stationary phase for separation
Mobile Phase Acetonitrile/Methanol/Water with Formic AcidElution of analytes from the column
Flow Rate 0.3 - 0.5 mL/minControls retention time and peak shape
Ionization Source Electrospray Ionization (ESI), Negative ModeGenerates ions for MS detection
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity
Internal Standard This compoundCorrects for variability

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for non-volatile compounds like ketoprofen, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring a derivatization step to increase the volatility of the analyte. scispace.com In this context, this compound would co-elute with the derivatized analyte and be detected by the mass spectrometer.

The development of a GC-MS method would involve:

Extraction: Similar to LC-MS/MS, the analyte and internal standard are extracted from the biological matrix.

Derivatization: Carboxylic acid groups, like the one in ketoprofen, are often converted into more volatile esters (e.g., methyl esters) to improve their chromatographic behavior in a GC system. elsevierpure.com It is crucial that the derivatization reaction is consistent and efficient for both the analyte and the internal standard.

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a dimethylpolysiloxane stationary phase). scispace.com

MS Detection: The separated compounds enter the mass spectrometer, are ionized (commonly by electron ionization), and fragmented. The resulting fragmentation patterns are used for identification and quantification.

One study noted the potential for artifact formation during GC-MS analysis, where ketoprofen reacted with methanol to form ketoprofen methyl ester during the extraction process, a phenomenon catalyzed by lipase enzymes in certain urine samples. elsevierpure.com The use of a stable isotope-labeled internal standard like this compound is critical in such scenarios to accurately track and correct for these types of analytical inconsistencies.

Role as a Stable Isotope-Labeled Internal Standard (SILS)

The primary and most crucial role of this compound is to serve as a Stable Isotope-Labeled Internal Standard (SILS). crimsonpublishers.com An ideal internal standard should have chemical and physical properties that are nearly identical to the analyte. bioanalysis-zone.com SILS are considered the gold standard in quantitative mass spectrometry for several reasons:

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Because a SILS has virtually the same chemical structure and properties as the analyte, it experiences the same matrix effects. crimsonpublishers.com By calculating the ratio of the analyte response to the internal standard response, these effects are effectively nullified.

Compensation for Variability: SILS correct for variability at multiple stages of the analytical process, including extraction recovery, sample preparation, injection volume, and ionization efficiency. scispace.comnih.gov

Improved Accuracy and Precision: By accounting for various sources of error, the use of a SILS leads to significantly improved accuracy and precision in the final concentration measurements. crimsonpublishers.com

While SILS are the preferred choice, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or recoveries compared to the non-labeled analyte, an effect known as the "isotope effect". scispace.comnih.gov Therefore, careful validation is always necessary to ensure that the SILS accurately tracks the analyte throughout the entire analytical procedure.

Application in Pharmacokinetic and Pharmacodynamic Studies (Preclinical Focus)

Once a bioanalytical method is validated, it can be applied to preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Quantification of Parent Compounds and Metabolites in Biological Matrices (Non-Human)

In preclinical pharmacokinetic studies, researchers administer a drug to animal models (e.g., rodents, dogs) and collect biological samples like blood, plasma, and urine at various time points. The validated bioanalytical assay, incorporating this compound as an internal standard, is then used to measure the concentration of the parent drug (e.g., ketoprofen) and its key metabolites in these samples.

For example, a study on the enantioselective determination of ibuprofen in dog plasma utilized a deuterated internal standard (ibuprofen-d3) and a second internal standard (ketoprofen) to ensure robust quantification. mdpi.comresearchgate.net This approach allowed for the successful application of the method to a pharmacokinetic study in beagle dogs. mdpi.comresearchgate.net An assay using this compound would function on the same principle, enabling the generation of precise time-concentration profiles essential for calculating key pharmacokinetic parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed concentrationIndicates the peak exposure to the drug
Tmax Time to reach CmaxIndicates the rate of drug absorption
AUC Area under the concentration-time curveRepresents the total drug exposure over time
t1/2 Half-lifeIndicates the rate of drug elimination

Method Transferability and Inter-Laboratory Comparability

The robustness of a bioanalytical method is critical, especially when it needs to be transferred between different laboratories or used over an extended period. The use of a SILS like this compound greatly enhances method transferability. Because the SILS co-elutes and behaves almost identically to the analyte, it inherently corrects for minor variations in instrumentation, reagents, or environmental conditions between different labs. scispace.com This ensures that the data generated across different sites are comparable and reliable, which is fundamental for collaborative research and regulatory submissions. The consistency provided by the internal standard minimizes inter-laboratory variability, leading to more reproducible and dependable pharmacokinetic data.

Environmental Analytical Applications

The use of deuterated standards is well-established in environmental science for the analysis of organic micropollutants. These standards, including derivatives of ketoprofen, are essential for accurate quantification, especially in complex matrices like wastewater and surface water. By using a deuterated internal standard, analytical chemists can correct for sample matrix effects and variations in instrument response, leading to more reliable and reproducible results.

Detection and Quantification of Pharmaceutical Residues and Analogs

The non-steroidal anti-inflammatory drug (NSAID) ketoprofen is frequently detected in various water bodies due to its widespread use and incomplete removal in wastewater treatment plants. nih.govmdpi.com Concentrations of ketoprofen in the environment can range from nanograms per liter (ng/L) in groundwater to micrograms per liter (µg/L) in wastewater influents. nih.gov To accurately measure these trace amounts, sensitive analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed. capes.gov.bruobaghdad.edu.iq

In these methods, a deuterated analog of the analyte is often used as an internal standard. While specific studies detailing the use of this compound are not abundant in publicly available literature, the application of closely related compounds like racemic D3-ketoprofen has been documented and provides a clear indication of its utility. For instance, a highly sensitive and reliable method for the enantioselective analysis of ketoprofen in wastewater and environmental water samples was developed using racemic D3-ketoprofen as an internal standard. capes.gov.br This approach is crucial for the accurate quantification and determination of the enantiomeric fraction of the drug. capes.gov.br

The use of an isotopic dilution technique with racemic D3-ketoprofen has demonstrated excellent reproducibility for determining the enantiomeric fraction in triplicate tertiary-treated wastewater samples. capes.gov.br The method achieved low detection limits, in the range of 0.2 to 3.3 ng/L for individual enantiomers in various water matrices, including ultrapure water, drinking water, surface water, and synthetic wastewater. capes.gov.br

Below is an interactive data table summarizing the performance of an analytical method using a deuterated ketoprofen standard for the analysis of ketoprofen enantiomers in different water samples.

Water Matrix(R)-Ketoprofen Concentration (ng/L)(S)-Ketoprofen Concentration (ng/L)Method Detection Limit (ng/L)
Ultrapure WaterNot DetectedNot Detected0.2 - 3.3
Drinking WaterNot DetectedNot Detected0.2 - 3.3
Surface WaterMeasurable ConcentrationsMeasurable Concentrations0.2 - 3.3
Tertiary Treated WastewaterMeasurable ConcentrationsMeasurable Concentrations0.2 - 3.3

This table is based on data from a study using racemic D3-ketoprofen as an internal standard, which is a close analog of this compound.

Tracing Environmental Fate of Related Compounds

Isotopically labeled compounds are invaluable tools for investigating the environmental fate of pharmaceuticals, including their transport, transformation, and degradation pathways. researchgate.net By introducing a labeled compound into a controlled environmental system (e.g., a microcosm with water and sediment), researchers can trace the movement and breakdown of the parent compound and identify its transformation products.

While specific studies on the use of this compound for tracing the environmental fate of ketoprofen were not identified in the available literature, the principle of using stable isotope labeling for such purposes is well-established. researchgate.net For example, a stable isotope-labeled version of ketoprofen could be used to study its degradation under different environmental conditions, such as exposure to sunlight (photodegradation) or microbial activity (biodegradation).

The process would involve:

Introduction of the Labeled Compound: A known concentration of this compound would be introduced into an environmental matrix.

Sample Collection: Samples would be collected over time to monitor the disappearance of the labeled parent compound and the appearance of labeled degradation products.

Analysis: Advanced analytical techniques like LC-MS/MS would be used to identify and quantify the labeled compounds. The mass difference between the deuterated standard and its non-labeled counterparts allows for clear differentiation and tracking.

This approach provides unambiguous evidence of transformation processes and helps in constructing degradation pathways. The metabolites of ketoprofen, which can also have environmental effects, can be identified through this method. nih.gov Such studies are crucial for a comprehensive environmental risk assessment of pharmaceuticals.

Kinetic Isotope Effects Kie and Mechanistic Elucidation Studies Involving Deuterium

Theoretical Underpinnings of Primary and Secondary Deuterium (B1214612) KIEs

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The effect originates from the mass difference between isotopes, which influences the zero-point vibrational energy (ZPE) of chemical bonds. A carbon-deuterium (C-D) bond has a lower ZPE than a corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. portico.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. portico.org

Primary Deuterium KIEs are observed when the bond to the isotopically substituted atom is broken during the rate-determining step. portico.org A "normal" primary KIE has a value of kH/kD > 1, typically ranging from 2 to 7 for deuterium substitution. portico.org The observation of a significant primary KIE is strong evidence that the C-H bond is being cleaved in the rate-limiting phase of the reaction.

Secondary Deuterium KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They provide information about changes in the local environment of the isotopic label during the reaction, such as a change in hybridization (e.g., from sp3 to sp2) or steric effects in the transition state.

KIE TypeDefinitionTypical kH/kD ValueMechanistic Insight
Primary Isotopic substitution at a bond that is broken or formed in the rate-determining step.> 2C-H bond cleavage is part of the rate-determining step.
Secondary (α) Isotopic substitution on the carbon atom undergoing a rehybridization change.0.9 - 1.25Probes changes in hybridization at the reaction center.
Secondary (β) Isotopic substitution on a carbon adjacent to the reaction center.1.05 - 1.3Often related to hyperconjugation effects and carbocation stability.

Experimental Design for KIE Determination in Enzyme-Catalyzed Reactions

Determining KIEs in enzyme-catalyzed reactions requires careful experimental design to obtain meaningful data. tainstruments.com The goal is to accurately measure the reaction rates for both the non-deuterated (protiated) and deuterated substrates under identical conditions.

Key experimental approaches include:

Intermolecular Competition: Two separate experiments are conducted, one with the unlabeled substrate (e.g., rac-4'-Methyl Ketoprofen) and one with the labeled substrate (rac-4'-Methyl Ketoprofen-d3). Michaelis-Menten kinetics are determined for each, and the KIE is calculated as the ratio of their catalytic efficiencies (kcat/Km) or maximum velocities (kcat). researchgate.net

Intramolecular Competition: A substrate containing both hydrogen and deuterium at symmetrically equivalent positions is used. The ratio of products resulting from C-H versus C-D cleavage is measured in a single experiment, often providing a more precise measure of the intrinsic KIE on the chemical step. nih.govacs.org

Internal Competition: A mixture of the labeled and unlabeled substrates is added to the same reaction. The relative amounts of the remaining substrates or the formed products are measured over time. nih.gov

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are crucial for separating and quantifying the substrates and their respective metabolites. nih.gov These methods allow for the precise determination of isotope ratios necessary for calculating the KIE.

StepDescriptionRationale
1. Substrate Incubation Incubate rac-4'-Methyl Ketoprofen (B1673614) and this compound separately with a metabolically active system (e.g., human liver microsomes, recombinant CYP enzymes).To measure the rate of metabolism for each isotopic species under identical enzymatic conditions.
2. Time-Course Analysis Collect aliquots at various time points and quench the reaction (e.g., with cold acetonitrile).To determine the initial reaction velocity before significant substrate depletion or product inhibition occurs.
3. Metabolite Quantification Use a validated LC-MS/MS method to quantify the formation of the primary metabolite (e.g., the hydroxylated product) from both substrates.To accurately measure the rate of product formation (v) for both the light (H) and heavy (D) substrates.
4. Kinetic Parameter Determination Perform incubations at multiple substrate concentrations to determine the kinetic parameters Vmax and Km for each substrate.To calculate the KIE on the parameters that reflect the overall catalytic process (kcat) and substrate binding and turnover (kcat/Km).
5. KIE Calculation Calculate the KIE using the ratios of the determined kinetic parameters: D(V) = Vmax(H) / Vmax(D) and D(V/K) = (kcat/Km)H / (kcat/Km)D.The magnitude of the KIE provides direct insight into the rate-limiting nature of the C-H bond cleavage step.

Application in Investigating Metabolism and Biotransformation Pathways

The use of this compound is particularly valuable for dissecting the mechanisms of metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of drugs. nih.gov

A primary metabolic pathway for aromatic compounds containing a methyl group is hydroxylation, catalyzed by CYP enzymes. nih.gov This reaction is initiated by the abstraction of a hydrogen atom from the methyl group. nih.gov By using this compound, where the hydrogens of the 4'-methyl group are replaced by deuterium, researchers can directly probe this initial C-H bond cleavage step.

Metabolic enzymes often exhibit selectivity, acting on specific sites of a molecule (regioselectivity) or on a particular stereoisomer (stereoselectivity). KIE studies can help elucidate the factors governing this selectivity.

Stereoselectivity: Ketoprofen is a chiral drug, and its enantiomers can have different pharmacokinetic and pharmacodynamic profiles. nih.gov Studies have shown stereoselective metabolism for profen drugs. nih.gov While this compound is a racemic mixture, KIE experiments could be performed on the individual, enantiomerically pure S- and R- forms of 4'-Methyl Ketoprofen-d3. Comparing the KIEs for the metabolism of each enantiomer could reveal whether the transition state for C-H bond cleavage is different for the two isomers, providing deeper insight into the enzyme's active site and the basis for its stereoselectivity.

Computational Chemistry and Quantum Mechanical Modeling of Isotopic Effects

Computational chemistry provides a powerful complement to experimental KIE studies. umn.edu Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction at an atomic level. rsc.org

By simulating the reaction pathway, these models can calculate the structures and energies of the ground state and the transition state for the C-H bond cleavage step. The vibrational frequencies for both the C-H and C-D bonds can be computed, allowing for the theoretical prediction of the KIE. umn.edu Comparing the computationally predicted KIE with the experimentally measured value serves to validate the proposed reaction mechanism and the accuracy of the transition state model. nih.gov This synergy between experiment and theory allows for a highly detailed understanding of the catalytic mechanism, including the geometry of the active site and the nature of the chemical transformations. acs.org

Advanced Spectroscopic and Imaging Modalities for Deuterated Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution. For rac-4'-Methyl Ketoprofen-d3, NMR can provide detailed insights into its three-dimensional structure, conformational dynamics, and interactions with biological macromolecules.

The presence of the deuterium-labeled methyl group (CD3) offers several advantages. In ¹H NMR spectroscopy, the signal corresponding to the methyl protons would be absent, simplifying the spectrum and aiding in the assignment of other proton signals. Conversely, ²H (deuterium) NMR can be used to directly probe the local environment and dynamics of the labeled methyl group. Changes in the deuterium (B1214612) resonance can indicate alterations in molecular tumbling, indicative of ligand binding or changes in the local solvent environment.

Research Findings: While specific binding studies on this compound are not extensively published, the principles of NMR ligand-binding studies are well-established. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) could be employed to study its interaction with target proteins, such as cyclooxygenase enzymes. In these experiments, the deuterated methyl group would serve as a unique probe, free from the overlapping signals of the protein's protons, to monitor binding events.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound in CDCl₃ This table illustrates the expected proton NMR signals. The α-methyl group protons are absent due to deuteration.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons7.20 - 7.80mN/A
4'-Methyl Protons2.40sN/A
α-Proton3.80q~7.2
α-Methyl Protons (-CD₃)AbsentN/AN/A
Carboxylic Acid Proton~11.0br sN/A

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Degradation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of isotopically labeled compounds. It allows for the precise determination of the elemental composition of a molecule based on its accurate mass-to-charge ratio (m/z).

For this compound, HRMS would confirm the incorporation of three deuterium atoms by a corresponding increase in its molecular weight compared to the non-deuterated analog. This "isotopic fingerprint" is crucial for its use as an internal standard in quantitative studies, as it can be distinguished from its endogenous or unlabeled counterpart.

Research Findings: In metabolic and degradation studies, HRMS is used to identify and structurally elucidate metabolites and degradation products. By tracking the mass of the deuterated fragment, researchers can determine which parts of the molecule remain intact and which are modified. For instance, if a metabolic process were to cleave the molecule, the presence of the d3-label in a particular fragment would unequivocally identify its origin. While specific degradation pathway analyses for this compound are not readily available, studies on ketoprofen (B1673614) have identified several degradation products. The use of the deuterated analog would greatly facilitate the confirmation of these proposed pathways.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound This table provides a hypothetical comparison of the exact masses for the unlabeled and deuterated compound.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M-H]⁻ Ion (m/z)
rac-4'-Methyl KetoprofenC₁₇H₁₆O₃268.1099267.1027
This compoundC₁₇H₁₃D₃O₃271.1288270.1216

Coherent Raman Scattering (CRS) and Stimulated Raman Scattering (SRS) Microscopy for In Vitro/Ex Vivo Tracing

Coherent Raman Scattering (CRS) and its variant, Stimulated Raman Scattering (SRS) microscopy, are advanced, label-free imaging techniques that provide chemical contrast based on molecular vibrations. The introduction of a C-D bond into a molecule is particularly advantageous for these methods. The C-D stretching vibration occurs in a region of the Raman spectrum (around 2100-2300 cm⁻¹) that is largely free from endogenous signals in biological samples, a region often referred to as the "cellular silent region."

This "silent window" allows for the highly specific and sensitive imaging of the deuterated compound's distribution within cells and tissues without the need for bulky fluorescent labels, which can alter the molecule's behavior.

Research Findings: While no specific CRS or SRS imaging studies have been published for this compound, the application of these techniques to other deuterated small molecules has demonstrated their power in visualizing drug uptake and distribution at the subcellular level. For this compound, SRS microscopy could be used to trace its penetration through skin layers in ex vivo models or its uptake into cultured cells in vitro, providing valuable pharmacokinetic information at a microscopic scale.

Table 3: Characteristic Vibrational Frequencies for SRS Microscopy This table highlights the spectral window that enables specific detection of deuterated compounds.

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance for Imaging
C-H Stretch (Lipids, Proteins)2800 - 3000Provides general cellular morphology but can have overlapping signals.
C-D Stretch (in this compound)2100 - 2300Located in the "cellular silent region," allowing for high-contrast, specific imaging of the deuterated drug.
Amide I (Proteins)1600 - 1700Used for imaging protein distribution.

Other Spectroscopic Techniques for Isotope-Resolved Analysis

Beyond NMR, MS, and Raman microscopy, other spectroscopic techniques can leverage the isotopic label in this compound for specialized analyses.

Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy measures the vibrational modes of a molecule. The C-D bond will have a distinct absorption frequency in the IR spectrum, separate from the C-H stretching frequencies. This can be used for the quantification of the deuterated compound in simple matrices and for studying intermolecular interactions, such as hydrogen bonding, where the participation of the deuterated group would lead to observable spectral shifts.

Electron Paramagnetic Resonance (EPR) Spectroscopy: While not directly applicable to this compound in its ground state, if the molecule were to be converted into a radical species during a metabolic or degradation process, EPR could be used. In such a scenario, the hyperfine coupling between the unpaired electron and the deuterium nuclei would be different from that with protons, providing a means to identify the radical's structure and the location of the unpaired electron relative to the deuterated methyl group.

These advanced spectroscopic and imaging modalities, by taking advantage of the unique properties of the deuterium label, provide a powerful and multifaceted approach to comprehensively characterize the physicochemical properties, biological interactions, and metabolic fate of this compound.

Future Research Directions and Translational Perspectives

Emerging Applications in Targeted Metabolomics and Flux Analysis

The use of stable isotope-labeled compounds is fundamental to achieving precision and accuracy in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. clearsynth.com Deuterated internal standards, such as rac-4'-Methyl Ketoprofen-d3, are invaluable tools in targeted metabolomics for the precise quantification of their non-labeled counterparts in complex biological matrices. clearsynth.comtexilajournal.com In this context, the primary application of this compound is to serve as an internal standard (IS) for the accurate measurement of rac-4'-Methyl Ketoprofen (B1673614).

The key advantage of using a deuterated IS is that it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. texilajournal.com This allows it to effectively compensate for variations during sample preparation, such as extraction losses, and for matrix effects like ion suppression or enhancement during analysis. clearsynth.comtexilajournal.com By comparing the signal response of the analyte to the known concentration of the deuterated standard, researchers can accurately determine the concentration of the target compound in the sample. clearsynth.com

Future research in this area will focus on developing highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods using this compound for pharmacokinetic and metabolic studies. These methods are crucial for understanding the metabolic fate of the parent compound. Although its direct application in metabolic flux analysis is less defined, its role as a superior internal standard underpins the accuracy of quantitative data required for such studies.

FeatureRole of this compound as an Internal Standard
Quantitative Accuracy Enables precise determination of the analyte's concentration by correcting for sample processing variability. clearsynth.com
Matrix Effect Compensation Corrects for ion suppression or enhancement in complex biological samples, ensuring measurement accuracy. texilajournal.com
Method Validation Ensures the analytical procedure is robust, reliable, and meets internationally accepted guidelines. clearsynth.comtexilajournal.com
Co-elution Elutes at the same retention time as the non-labeled analyte, providing the most accurate correction for analytical variability. texilajournal.com

Development of Novel Deuteration Methodologies and Catalytic Systems

The synthesis of specifically labeled compounds like this compound is a critical area of research. While the exact synthesis for this specific molecule is not widely published, advancements in deuteration methodologies and catalysis are highly relevant. Future research will likely focus on developing more efficient, selective, and scalable synthetic routes.

One promising approach involves the use of transition-metal catalysis. Palladium-based catalysts, for instance, are widely employed for carbonylation and coupling reactions in the synthesis of ketoprofen and its derivatives. researchgate.net These catalytic systems could be adapted for deuteration by using deuterated reagents or solvents at key synthetic steps. For example, asymmetric hydrogenation, a crucial step for producing specific stereoisomers, could be performed under deuterium (B1214612) gas (D₂) with a suitable chiral catalyst, such as a Ruthenium-BINAP complex, to introduce deuterium atoms stereoselectively. researchgate.net

Catalytic System/MethodPotential Application in Deuteration
Palladium (Pd) Catalysis Used in carbonylation and coupling reactions; can be adapted with deuterated reagents to build the molecule's core structure. researchgate.net
Ruthenium (Ru)-BINAP Catalysis Enables asymmetric hydrogenation, which could be performed with D₂ gas to introduce deuterium stereoselectively. researchgate.net
Potassium t-butoxide in DMSO-d₆ A method used for deuterating related benzopyran analogues, suggesting its potential for introducing deuterium. nih.gov
Direct C-H Activation Advanced catalytic systems could enable the direct and selective replacement of hydrogen with deuterium on the ketoprofen scaffold.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The intersection of artificial intelligence (AI), machine learning (ML), and computational chemistry is creating new paradigms in chemical and pharmaceutical research. nih.govacs.org These technologies can be leveraged to predict the properties and behavior of novel compounds like this compound.

Future research will involve developing specialized ML algorithms trained on data from stable isotope-labeled compounds. These models could predict how deuteration at specific molecular positions affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This predictive capability can significantly accelerate the design of new deuterated drugs with improved therapeutic profiles by allowing researchers to screen candidates in silico before undertaking costly and time-consuming laboratory synthesis and testing. nih.govmdpi.com

Data Type for ML Model InputPredicted Output/Application
Physicochemical Properties Prediction of ADME profiles and potential off-target effects. mdpi.com
In Vitro Assay Data Modeling of metabolic pathways and stability.
Spectroscopic Data Aiding in structural elucidation and quality control.
Comparative Data (Deuterated vs. Non-deuterated) Predicting the magnitude of the kinetic isotope effect on pharmacokinetics and metabolism. mdpi.com

Potential Contributions to Mechanistic Toxicology and Drug Discovery Pipelines (Preclinical)

In the preclinical stage of drug development, establishing a robust and validated bioanalytical method is paramount. The primary contribution of this compound in this pipeline is its role as an internal standard for the precise quantification of the active pharmaceutical ingredient (API) in various biological matrices. scispace.com

Accurate quantification is essential for all pharmacokinetic (PK) and toxicokinetic (TK) studies. By ensuring the reliability of concentration measurements, this compound enables researchers to build accurate models of the drug's ADME profile. This is fundamental to mechanistic toxicology, as it helps correlate drug exposure levels in specific tissues with observed toxicological effects.

Furthermore, this compound is valuable for metabolite identification and quantification. Labeled analogues are often used in the study and preparation of drug metabolites, helping to elucidate metabolic pathways. pharmaffiliates.com Understanding how a drug is metabolized is a critical component of safety assessment in the preclinical pipeline. The use of a stable isotope-labeled standard ensures that the data generated during these crucial preclinical phases are accurate, reproducible, and reliable, which is a prerequisite for regulatory submission and progression to clinical trials. texilajournal.com

Preclinical StageContribution of this compound
Method Development & Validation Serves as the gold standard for developing quantitative LC-MS assays. clearsynth.comscispace.com
Pharmacokinetic (PK) Studies Ensures accurate measurement of drug concentration over time in plasma and tissues.
Toxicokinetic (TK) Studies Allows for precise correlation between drug exposure and toxicity findings.
Metabolite Identification Used as a reference in studies to identify and quantify metabolites of the parent drug. pharmaffiliates.com
Lead Optimization Provides reliable data to compare the PK profiles of different drug candidates.

Q & A

Basic: What are the key considerations for synthesizing rac-4'-Methyl Ketoprofen-d3 with high isotopic purity?

Methodological Answer:
Synthesis of isotopically labeled compounds like this compound requires careful selection of deuterium sources (e.g., deuterated methyl groups) and reaction conditions to minimize isotopic dilution. Key steps include:

  • Using deuterated reagents (e.g., CD₃I for methylation) under anhydrous conditions to prevent proton exchange .
  • Purification via reverse-phase HPLC or column chromatography to isolate the deuterated product from non-deuterated byproducts .
  • Validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98% deuterium incorporation) .

Basic: How should researchers handle this compound to ensure laboratory safety?

Methodological Answer:
Refer to safety data sheets (SDS) for guidelines:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid high-pressure water jets, which may aerosolize the compound .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Basic: What chromatographic methods are validated for assessing the purity of this compound?

Methodological Answer:
The United States Pharmacopeia (USP) outlines validated methods:

  • Column: Use a C18 column (5 µm particle size) with a mobile phase of acetonitrile/water (55:45 v/v) at 1.0 mL/min .
  • System Suitability: Employ USP Ketoprofen Related Compound D RS (3-acetylbenzophenone) as a reference standard. Ensure resolution (R ≥ 2.0) between the deuterated compound and impurities .
  • Detection: UV detection at 254 nm for quantification, coupled with MS for isotopic confirmation .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data between this compound and its non-deuterated counterpart?

Methodological Answer:
Discrepancies may arise from isotopic effects or analytical variability. Mitigation strategies include:

  • Cross-Validation: Compare data across multiple analytical platforms (e.g., LC-MS vs. LC-UV) to rule out instrument-specific biases .
  • Isotopic Effect Studies: Conduct parallel in vitro assays (e.g., microsomal stability tests) to quantify deuterium’s impact on metabolic rates .
  • Internal Standards: Use stable isotope-labeled internal standards (SIL-IS) to normalize recovery rates during sample preparation .

Advanced: What in silico strategies are effective for predicting the metabolic pathways of deuterated Ketoprofen derivatives?

Methodological Answer:
Computational approaches include:

  • Molecular Dynamics (MD): Simulate deuterium’s steric and electronic effects on cytochrome P450 binding affinities .
  • QSAR Models: Train models using datasets of non-deuterated Ketoprofen metabolites to predict deuterated analogs’ clearance rates .
  • Density Functional Theory (DFT): Calculate activation energies for hydrogen/deuterium exchange in hydroxylation reactions .

Basic: What are the best practices for documenting and managing research data involving isotopic compounds?

Methodological Answer:
Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata: Record synthesis conditions (temperature, solvent), isotopic purity, and analytical parameters (e.g., LC-MS settings) .
  • Repositories: Deposit raw spectra and chromatograms in domain-specific databases (e.g., PubChem) with unique digital object identifiers (DOIs) .
  • Version Control: Use tools like GitLab to track iterative changes in experimental protocols .

Advanced: How can enantiomeric resolution of this compound be optimized in chiral separation techniques?

Methodological Answer:
Optimization strategies for chiral chromatography:

  • Column Selection: Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10 v/v) as the mobile phase .
  • Temperature Control: Operate at 25°C to enhance selectivity (α > 1.2) between enantiomers .
  • Detection: Couple with circular dichroism (CD) detectors to confirm enantiomeric identity .

Advanced: What experimental controls are critical when studying the isotopic effects of deuterium in this compound on biological activity?

Methodological Answer:
Critical controls include:

  • Non-Deuterated Controls: Compare results with unlabeled Ketoprofen to isolate isotopic effects .
  • Stability Studies: Incubate the compound in deuterium-depleted media to assess proton exchange rates under physiological conditions .
  • Pharmacokinetic Parameters: Calculate AUC (area under the curve) and t₁/₂ (half-life) in vivo to quantify deuterium’s impact on bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.